Ethyl 2-chlorooxazole-4-carboxylate

Description

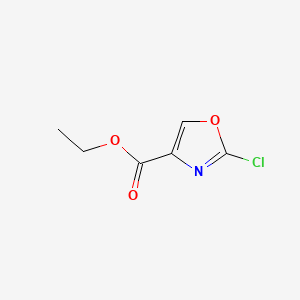

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWQOPRAPDMWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963482 | |

| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460081-18-9 | |

| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Chlorooxazole 4 Carboxylate

Preparative Routes from Precursor Compounds

The most direct synthetic routes to ethyl 2-chlorooxazole-4-carboxylate involve the initial synthesis of an amino-substituted precursor, ethyl 2-aminooxazole-4-carboxylate, followed by a deaminative chlorination reaction. This two-step process is a common strategy for introducing a chloro substituent at the C2 position of the oxazole (B20620) ring.

Synthesis via Condensation of Ethyl Bromopyruvate and Urea (B33335) to Ethyl 2-aminooxazole-4-carboxylate

The formation of the ethyl 2-aminooxazole-4-carboxylate core relies on a classic cyclocondensation reaction, a variant of the Hantzsch synthesis. This method involves the reaction of an α-haloketone with a source of the N-C=O unit, in this case, urea.

The reaction proceeds by the condensation of ethyl bromopyruvate with urea. The nucleophilic nitrogen atom of urea attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This is followed by an intramolecular cyclization and dehydration to form the aromatic oxazole ring. This method is analogous to the widely reported synthesis of ethyl 2-aminothiazole-4-carboxylate, where thiourea (B124793) is used in place of urea chemicalbook.comgoogle.comresearchgate.net. The reaction is typically carried out in a protic solvent like ethanol (B145695) and may be heated to drive the reaction to completion.

Reaction Scheme:

Ethyl Bromopyruvate + Urea → Ethyl 2-aminooxazole-4-carboxylate + Water + Hydrogen Bromide

| Reactant/Product | Molecular Formula | Role |

| Ethyl Bromopyruvate | C₅H₇BrO₃ | α-haloketone precursor |

| Urea | CH₄N₂O | Nucleophilic reagent |

| Ethyl 2-aminooxazole-4-carboxylate | C₆H₈N₂O₃ | Key intermediate |

Deaminative Chlorination of Ethyl 2-aminooxazole-4-carboxylate using Tert-Butyl Nitrite (B80452) and Copper(II) Chloride

Once ethyl 2-aminooxazole-4-carboxylate is synthesized, the 2-amino group can be converted to a 2-chloro substituent via a deaminative chlorination reaction. This transformation is a type of Sandmeyer reaction, a well-established method for the conversion of aryl amines to aryl halides.

In this procedure, the 2-amino group on the oxazole ring is first diazotized using a nitrite source, such as tert-butyl nitrite, in an acidic medium. The resulting diazonium salt is a highly reactive intermediate. Subsequent treatment with a chloride source, typically copper(II) chloride, facilitates the displacement of the diazonium group by a chlorine atom, yielding the desired this compound. This method is a powerful tool for introducing halogens onto heteroaromatic systems nih.govnih.gov. The conversion of the amino group into a good leaving group (N₂) is the key to the success of this reaction nih.gov.

| Reagent | Role |

| Ethyl 2-aminooxazole-4-carboxylate | Starting material |

| Tert-Butyl Nitrite | Diazotizing agent |

| Copper(II) Chloride | Chloride source and catalyst |

| Acetonitrile | Typical Solvent |

Alternative Synthetic Pathways for Related Halooxazoles

Beyond the direct synthesis of this compound, a variety of other synthetic strategies can be employed to generate halooxazoles. These alternative pathways often provide access to a wider range of substituted oxazoles and can be adapted to introduce halogens at different positions on the oxazole ring.

Regioselective Halogenation Approaches

Direct halogenation of a pre-formed oxazole ring is a common strategy for the synthesis of halooxazoles. The challenge in this approach lies in controlling the regioselectivity of the halogenation, as the oxazole ring has multiple positions susceptible to electrophilic attack.

One approach involves the deprotonation of the oxazole ring using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic halogen source. The position of deprotonation, and thus halogenation, can be influenced by the substituents already present on the oxazole ring. For instance, lithiation of 5-substituted oxazoles can be directed to the C4 position, allowing for regioselective bromination. Another sophisticated technique is the "halogen dance," where a halogen atom migrates from one position to another on the ring under basic conditions, allowing access to thermodynamically more stable isomers.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a broad strategy in organic synthesis that involves converting one functional group into another ic.ac.uk. This approach can be applied to the synthesis of halooxazoles by transforming other functional groups on the oxazole ring into a halogen.

Beyond the deaminative chlorination described earlier, other functional groups can be converted to halogens. For example, a hydroxyl group on the oxazole ring can be converted to a chloro group using reagents like phosphorus oxychloride or thionyl chloride. Similarly, a nitro group can be reduced to an amino group and then subjected to deaminative halogenation. These interconversions allow for synthetic flexibility, as the choice of the initial functional group can be guided by its directing effects in other synthetic steps.

Van Leusen Oxazole Synthesis and its Derivatives

The Van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring from aldehydes and tosylmethylisocyanide (TosMIC) ijpsonline.comnih.govmdpi.com. This reaction is particularly useful for preparing 5-substituted oxazoles researchgate.netnih.gov.

The reaction proceeds via the deprotonation of TosMIC by a base, followed by its addition to an aldehyde. The resulting intermediate then undergoes cyclization and elimination of p-toluenesulfinic acid to form the oxazole ring. While the standard Van Leusen reaction does not directly produce halooxazoles, it can be used to synthesize oxazole precursors that are then subjected to halogenation. Furthermore, by using halogenated aldehydes as starting materials, it is possible to introduce a halogenated substituent onto the oxazole ring. The versatility and mild conditions of the Van Leusen synthesis have made it a popular method in the synthesis of a wide array of oxazole derivatives.

Fischer Oxazole Synthesis Applications

The Fischer oxazole synthesis, a classic method for the formation of the oxazole ring, involves the acid-catalyzed cyclization of a cyanohydrin and an aldehyde. wikipedia.org Despite its utility in the synthesis of various oxazoles, particularly 2,5-disubstituted derivatives, there is a notable absence of documented applications of the Fischer oxazole synthesis for the direct preparation of this compound in scholarly literature. wikipedia.orgnih.gov An examination of the requisite starting materials for this specific target molecule reveals significant chemical challenges that likely preclude the viability of this synthetic route.

A retrosynthetic analysis of this compound suggests that a plausible Fischer oxazole synthesis would theoretically require the reaction of ethyl 2-chloro-2-cyanoacetate (a cyanohydrin derivative) and formyl chloride (an aldehyde derivative), as depicted in the table below.

| Reactant Type | Hypothetical Precursor | Chemical Structure |

|---|---|---|

| Cyanohydrin Derivative | Ethyl 2-chloro-2-cyanoacetate | NC-CHCl-COOEt |

| Aldehyde Derivative | Formyl chloride | HCOCl |

The primary obstacle to this proposed synthesis is the inherent instability of formyl chloride. stackexchange.comquora.comguidechem.com Unlike other simple acyl chlorides, formyl chloride is not stable at room temperature and readily decomposes into carbon monoxide and hydrogen chloride. quora.comstackexchange.com Its high reactivity and tendency to decompose necessitate in-situ generation for specific reactions, such as the Gattermann-Koch reaction, under high pressure of carbon monoxide and HCl. stackexchange.com Such conditions are not characteristic of the traditional Fischer oxazole synthesis, which is typically carried out in a solvent like dry ether with gaseous hydrogen chloride. wikipedia.org

Furthermore, the stability and reactivity of ethyl 2-chloro-2-cyanoacetate under the strongly acidic conditions of the Fischer synthesis are not well-documented. The presence of multiple reactive functional groups could lead to undesired side reactions. Given these significant challenges, particularly the instability of a key precursor, it is chemically reasonable that the Fischer oxazole synthesis is not a reported or practical method for the synthesis of this compound. Instead, this compound is more commonly utilized as a versatile intermediate for the synthesis of more complex substituted oxazoles through methods like palladium-catalyzed coupling reactions. nih.gov

Advanced Synthetic Applications and Scaffold Utility

Synthesis of Multiply Substituted Oxazoles

The strategic functionalization of the ethyl 2-chlorooxazole-4-carboxylate core enables the synthesis of diversely substituted oxazoles. This is primarily achieved through a sequence of palladium-catalyzed cross-coupling reactions and manipulations of the carboxylate group. researchgate.netnih.gov

The chlorine atom at the C-2 position of the oxazole (B20620) ring is amenable to substitution via palladium-catalyzed cross-coupling reactions. acs.org Methods such as Suzuki, Stille, and Negishi couplings have been successfully employed to introduce aryl, heteroaryl, or vinyl groups at this position. acs.org For instance, coupling with phenylboronic acid under Suzuki conditions yields the 2-phenyl derivative. acs.org The ester group at the C-4 position can then be further transformed, leading to a variety of 2,4-disubstituted oxazoles. acs.org This strategic approach was utilized in the total synthesis of enigmazole A, a cytotoxic marine macrolide, where an efficient Negishi-type coupling was used to construct the sensitive 2,4-disubstituted oxazole fragment. researchgate.net

To achieve 2,5-disubstitution, a multi-step sequence is employed. The process begins with a palladium-catalyzed coupling at the C-2 position, as described for 2,4-disubstituted oxazoles. acs.org The subsequent step involves a regioselective bromination at the C-5 position of the oxazole ring. acs.org This newly introduced bromide serves as a handle for a second palladium-catalyzed coupling reaction, allowing for the installation of a different substituent at C-5. acs.org Finally, the ester at C-4 can be removed through decarboxylation to yield the desired 2,5-disubstituted oxazole. acs.org This methodology provides a flexible route to compounds like 2,5-diaryloxazoles, which are of interest for their light-emitting properties. acs.org

The synthesis of 2,4,5-trisubstituted oxazoles from this compound demonstrates the scaffold's full synthetic potential. acs.orgnih.gov The strategy builds upon the methods for di-substitution. It involves:

Palladium-catalyzed coupling at the C-2 position. acs.org

Regioselective bromination at the C-5 position. acs.org

A second palladium-catalyzed coupling at the C-5 position. acs.org

Conversion of the C-4 ethyl ester to a carboxylic acid, followed by a Hunsdiecker reaction. This reaction replaces the carboxyl group with a bromine atom. acs.org

A third palladium-catalyzed coupling reaction at the C-4 position to introduce the final substituent. acs.org

This sequential and regiocontrolled approach allows for the precise installation of three different substituents onto the oxazole core from a single precursor. acs.org

Table 1: Synthesis of Substituted Oxazoles via Palladium-Catalyzed Cross-Coupling Reactions

| Starting Material | Coupling Partner | Reaction Type | Product | Yield (%) |

| This compound | Phenylboronic acid | Suzuki | Ethyl 2-phenyloxazole-4-carboxylate | 93% |

| This compound | Vinyltributyltin | Stille | Ethyl 2-vinyloxazole-4-carboxylate | 89% |

| This compound | 2-Pyridylzinc bromide | Negishi | Ethyl 2-(2-pyridyl)oxazole-4-carboxylate | 81% |

| Ethyl 2-(2-pyridyl)-5-bromooxazole-4-carboxylate | Phenylboronic acid | Suzuki | Ethyl 5-phenyl-2-(2-pyridyl)oxazole-4-carboxylate | 86% |

| 2-Phenyl-5-vinyl-4-bromooxazole | Phenylacetylene | Sonogashira | 2-Phenyl-4-(phenylethynyl)-5-vinyloxazole | 79% |

This table is based on data presented in the study by Vanecko et al. acs.org

Application in Fused Heterocyclic Systems Synthesis

The functional group handles on this compound also make it a valuable precursor for the synthesis of more complex, fused heterocyclic systems.

This compound is a key intermediate in the synthesis of oxazolo[4,5-c]quinolinone analogs. korea.ac.kr The synthetic sequence starts with the substitution of the C-2 chloro group with a substituted phenyl group using a Suzuki-Miyaura cross-coupling reaction. korea.ac.kr Following this, an o-nitrophenyl group is introduced at the C-5 position of the oxazole via a palladium-catalyzed Heck reaction. korea.ac.kr Subsequent chemical transformations, including reduction of the nitro group and cyclization, lead to the formation of the fused quinolinone ring system. korea.ac.kr This strategy has been applied to develop novel inhibitors of Interleukin-33. korea.ac.kr

The versatility of the oxazole-4-carboxylate framework extends to the creation of other fused systems, such as acs.orgCurrent time information in Bangalore, IN.oxazolo[5,4-d]pyrimidines. growingscience.com In a related synthetic approach, methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates react with aminoazoles like 1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amines. growingscience.com This initial reaction is followed by a base-induced transformation that proceeds through a Smiles rearrangement, ultimately resulting in the formation of the tricyclic oxazolo[5,4-d]pyrimidine (B1261902) structure. growingscience.com This method provides a convenient pathway to novel annulated heterocyclic compounds. growingscience.comgrowingscience.com

Synthesis of Natural Product Analogues and Complex Metabolites

The inherent reactivity and versatile substitution patterns of this compound have established it as a valuable scaffold in the synthesis of analogues of complex natural products and other intricate metabolites. Its utility lies in the ability to selectively introduce various functionalities at the C2, C4, and C5 positions of the oxazole ring, thereby enabling the construction of highly substituted heterocyclic systems that form the core of numerous biologically active molecules. Research in this area has demonstrated the strategic importance of this starting material in accessing key structural motifs found in a range of natural products, including marine alkaloids and polyketide-derived macrolides.

A significant advancement in the application of this compound for constructing complex molecular architectures was reported by V. Lee and M. A. Ciufolini. nih.gov Their work details a systematic approach to the synthesis of variously substituted oxazoles through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. nih.gov This methodology provides a powerful toolkit for medicinal chemists to generate libraries of natural product analogues for structure-activity relationship (SAR) studies.

The research findings highlight the controlled introduction of substituents at the C5 position, followed by further diversification at the C2 and C4 positions. This strategic functionalization is pivotal for building the complex substitution patterns often observed in natural products.

Detailed Research Findings: Regioselective Functionalization

The synthetic strategy commences with the regioselective halogenation of the C5 position of this compound. This is typically achieved using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to afford the corresponding 5-bromo or 5-iodo derivatives. With the C5 position activated, a variety of substituents can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.

Following the C5-functionalization, the chlorine atom at the C2 position can be displaced or subjected to further coupling reactions. The ester group at the C4 position also offers a handle for various chemical transformations, including reduction, hydrolysis, and amidation, further expanding the diversity of accessible structures.

The table below summarizes the key transformations and the types of substituted oxazoles that can be synthesized from this compound, demonstrating its utility as a versatile scaffold.

| Starting Material/Intermediate | Reaction Type | Reagents and Conditions | Product Type | Significance in Natural Product Synthesis |

|---|---|---|---|---|

| This compound | Halogenation (Bromination) | N-Bromosuccinimide (NBS), CCl4, reflux | Ethyl 2-chloro-5-bromooxazole-4-carboxylate | Activation of the C5 position for further functionalization. |

| Ethyl 2-chloro-5-bromooxazole-4-carboxylate | Suzuki Coupling | ArB(OH)2, Pd(PPh3)4, Na2CO3, DME/H2O, reflux | Ethyl 2-chloro-5-aryloxazole-4-carboxylate | Introduction of aryl groups, a common feature in many alkaloids and polyketides. |

| Ethyl 2-chloro-5-aryloxazole-4-carboxylate | Stille Coupling | R-Sn(Bu)3, Pd(PPh3)4, toluene, reflux | Ethyl 2-alkyl/aryl-5-aryloxazole-4-carboxylate | Formation of C-C bonds at the C2 position, creating fully substituted oxazole cores. |

| Ethyl 2,5-disubstituted-oxazole-4-carboxylate | Hydrolysis and Decarboxylation | 1. LiOH, THF/H2O 2. Heat | 2,5-Disubstituted Oxazole | Provides access to the core oxazole structure found in natural products like Muscoride A. |

| This compound | Halogenation (Iodination) | N-Iodosuccinimide (NIS), CCl4, reflux | Ethyl 2-chloro-5-iodooxazole-4-carboxylate | Alternative activation of the C5 position. |

| Ethyl 2-chloro-5-iodooxazole-4-carboxylate | Sonogashira Coupling | Terminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N, THF | Ethyl 2-chloro-5-alkynyloxazole-4-carboxylate | Introduction of alkynyl moieties, which are versatile handles for further transformations. |

This systematic approach to the synthesis of substituted oxazoles from a single, readily available starting material underscores the strategic importance of this compound in the efficient construction of molecular frameworks that are analogous to complex natural products. The ability to precisely control the installation of various substituents paves the way for the synthesis of diverse libraries of compounds for biological screening and the development of new therapeutic agents. While a direct total synthesis of a major natural product starting from this specific compound is not extensively documented in publicly available literature, its demonstrated utility in creating the necessary substituted oxazole cores is a critical contribution to the field of natural product synthesis.

Role in Medicinal Chemistry Research and Chemical Biology

Scaffold Development for Bioactive Molecules

Ethyl 2-chlorooxazole-4-carboxylate serves as a foundational scaffold for the creation of a wide array of substituted oxazole (B20620) molecules. nih.gov The oxazole core is a prevalent feature in many biologically active natural products and synthetic compounds. Researchers utilize this starting material to construct diverse molecular architectures, primarily by targeting its reactive chloro and ester groups.

A key application involves a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. nih.govresearchgate.net This methodology allows for the systematic synthesis of variously substituted oxazoles, demonstrating the compound's versatility. Through these techniques, scientists have successfully produced series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles. nih.gov The ability to selectively introduce different functional groups at specific positions on the oxazole ring is crucial for developing new molecules with tailored biological functions. researchgate.net

Table 1: Synthesis of Substituted Oxazoles from this compound

| Target Oxazole Type | Synthetic Strategy | Reference |

|---|---|---|

| 2,4-Disubstituted Oxazoles | Palladium-catalyzed coupling reactions | nih.gov |

| 2,5-Disubstituted Oxazoles | Regiocontrolled halogenation followed by coupling | nih.govresearchgate.net |

Contributions to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an important precursor for generating libraries of related compounds, which are then used to perform these SAR studies.

For instance, a series of (2-aryl-5-methyloxazol-4-ylcarbonyl)guanidines, synthesized from oxazole precursors, were evaluated as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1). researchgate.net The SAR findings for these oxazole derivatives were found to be consistent with those of previously studied furan (B31954) derivatives, indicating predictable patterns of activity based on substituent changes. researchgate.net In other research focusing on antimicrobial agents, it was observed that the biological activity of sulfonamide-coupled thiazole (B1198619) derivatives was enhanced by the presence of electron-withdrawing groups like nitro or cyano groups. cbijournal.com This type of analysis, which links specific chemical features to functional outcomes, is essential for optimizing lead compounds in drug discovery.

Precursor for Developing Compounds with Potential Biological Activities

The true value of this compound in medicinal chemistry lies in its role as a starting material for compounds with potential therapeutic value across various disease areas.

Antimicrobial Research

The oxazole and related thiazole scaffolds are integral to the search for new antimicrobial agents needed to combat drug-resistant pathogens. researchgate.net Derivatives synthesized from oxazole and thiazole carboxylates have been screened for activity against a range of microorganisms.

In one study, novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and evaluated for their minimum inhibitory concentration (MIC) against several bacterial and fungal strains. cbijournal.com The results showed that compounds featuring electron-withdrawing substituents had promising activity against Bacillus subtilis and Aspergillus niger. cbijournal.com Another study synthesized a series of thiazole derivatives that showed significant effects against tested microorganisms. researchgate.net These findings underscore the utility of the carboxylate scaffold in generating new compounds for antimicrobial research.

Table 2: Antimicrobial Activity of Selected Thiazole-4-carboxylate Derivatives

| Compound Series | Target Organisms | Key Finding | Reference |

|---|---|---|---|

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylates | B. subtilis, S. aureus, E. coli, C. albicans, A. flavus, A. niger | Compounds with electron-withdrawing groups showed promising activity. | cbijournal.com |

| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Gram-positive bacteria (S. aureus, B. subtilis), C. albicans | One analog proved to be as active as ampicillin (B1664943) and gentamicin (B1671437) against Gram-positive bacteria. | researchgate.net |

Antitumor Investigations

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have been investigated for this purpose. The core structure is used to build molecules that are then tested against various cancer cell lines.

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. mdpi.com The highest activity was observed in a compound with a 4-chloro-2-methylphenyl amido substitution. mdpi.com In a separate investigation, newly synthesized 4-arylsulfonyl-1,3-oxazoles were screened by the National Cancer Institute (NCI) against 59 cancer cell lines. biointerfaceresearch.com Certain compounds in this series demonstrated cytostatic or cytotoxic effects against specific cell lines, such as those for CNS cancer and non-small cell lung cancer. biointerfaceresearch.com These studies highlight the potential of the oxazole scaffold as a starting point for the discovery of new antitumor agents.

Other Therapeutic Areas

Beyond antimicrobial and antitumor research, derivatives of this scaffold have shown potential in other therapeutic domains.

NHE-1 Inhibition: As mentioned earlier, (2-aryl-5-methyloxazol-4-ylcarbonyl)guanidines have been assessed as inhibitors of NHE-1, a target relevant to cardiovascular diseases and other conditions. researchgate.net

Stem Cell Biology: A structurally related compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (termed O4I2), was identified as a potent inducer of Oct3/4 expression. nih.gov Oct3/4 is a key transcription factor in pluripotent stem cells. Small molecules that can induce its expression are valuable tools for generating induced pluripotent stem cells (iPSCs), which have wide-ranging applications in regenerative medicine. nih.gov

Computational and Mechanistic Studies

Theoretical Investigations of Reactivity and Selectivity

Theoretical investigations can offer profound insights into the electronic structure and reactivity of Ethyl 2-chlorooxazole-4-carboxylate. By modeling the molecule and its potential reaction partners, chemists can predict which reactions are likely to be successful and what the major products will be.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of this compound, DFT calculations could be employed to:

Map Potential Energy Surfaces: To identify transition states and intermediates for various hypothetical reactions, thereby elucidating the step-by-step mechanism.

Calculate Activation Energies: To predict the feasibility of a reaction under different conditions and to understand the factors that control the reaction rate.

Analyze Frontier Molecular Orbitals (HOMO-LUMO): To predict the sites of electrophilic and nucleophilic attack, offering a rationale for the observed reactivity.

Unfortunately, specific DFT studies detailing reaction mechanisms for this compound are not currently published.

This compound possesses multiple reactive sites, including the C2-chloro substituent and potentially C-H bonds on the oxazole (B20620) ring. Cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, are powerful methods for C-C bond formation. Predicting the site-selectivity of these reactions is crucial for synthetic planning.

Computational approaches to predict site-selectivity could involve:

Calculation of Bond Dissociation Energies: To determine the relative ease of breaking different bonds.

Modeling of Catalyst-Substrate Interactions: To understand how a metal catalyst (e.g., palladium) coordinates to the molecule and directs the reaction to a specific site.

Steric and Electronic Mapping: To assess how the size and electronic nature of substituents influence the accessibility of different reactive centers.

While the principles of these predictive methods are well-established, their specific application to predict site-selectivity in cross-coupling reactions of this compound has not been documented in the literature.

Mechanistic Elucidation of Novel Transformations

The development of novel chemical transformations is a cornerstone of organic synthesis. Understanding the mechanisms of these new reactions is critical for their optimization and broader application. For this compound, this could involve reactions such as rhodium-catalyzed C-H activation and annulation.

Mechanistic elucidation typically involves a combination of experimental and computational techniques:

Kinetic Studies: To determine the reaction order and rate-determining step.

Isotope Labeling Studies: To track the movement of atoms throughout the reaction.

Identification of Intermediates: Through spectroscopic methods or trapping experiments.

Computational Modeling (e.g., DFT): To corroborate experimental findings and provide a detailed picture of the reaction pathway.

At present, there are no published studies that provide a mechanistic elucidation for novel transformations specifically involving this compound. Research in this area would be a valuable contribution to the field of heterocyclic chemistry.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-chlorooxazole-4-carboxylate, and what key intermediates are involved?

this compound is typically synthesized via regiocontrolled halogenation of oxazole precursors. A common route involves chlorination of 2-aminooxazole derivatives using t-BuONO and CuCl₂, followed by esterification. For example, Hodgetts and Kershaw (2002) demonstrated the preparation of this compound as a critical intermediate for palladium-catalyzed cross-coupling reactions to generate substituted oxazoles . Key intermediates include 2-aminooxazole (pre-chlorination precursor) and brominated derivatives for subsequent functionalization.

Q. What spectroscopic methods are most effective for characterizing this compound, and what spectral signatures should researchers expect?

Characterization relies on:

- ¹H/¹³C NMR : Aromatic protons in the oxazole ring appear as singlet(s) near δ 8.5–9.0 ppm, while the ethyl ester group shows a quartet (δ ~4.3 ppm) and triplet (δ ~1.3 ppm) .

- IR Spectroscopy : Strong carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 175.57 (C₆H₆ClNO₃) with fragmentation patterns consistent with ester cleavage .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Refrigerate in tightly sealed containers to prevent moisture absorption and degradation. Avoid incompatible materials (e.g., strong oxidizers) .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize inhalation/contact. Inspect gloves for integrity before use .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound to achieve high regioselectivity in oxazole derivatives?

Regioselectivity in Suzuki-Miyaura couplings is influenced by:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency at the C5 position of the oxazole ring .

- Halogenation Sequence : Sequential bromination (e.g., using NBS) after initial coupling enables selective functionalization at meta positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing palladium intermediates .

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Conceptual DFT : Calculate Fukui indices to identify electrophilic (C2) and nucleophilic (C4/C5) sites. The C2-Cl bond exhibits high electrophilicity due to electron-withdrawing ester groups .

- Transition State Modeling : Simulate SNAr (nucleophilic aromatic substitution) pathways to evaluate activation energies for chloride displacement .

- Solvent Models : Use COSMO-RS to assess solvent polarity effects on reaction kinetics .

Q. How should researchers address contradictions in reported yields for Suzuki-Miyaura couplings involving this compound derivatives?

Discrepancies often arise from:

- Substrate Purity : Impurities in boronic acid reagents can reduce yields. Validate purity via HPLC before use .

- Oxygen Sensitivity : Degradation of palladium catalysts under aerobic conditions. Use Schlenk-line techniques for inert atmospheres .

- Byproduct Formation : Competing homocoupling of boronic acids. Additives like TBAB (tetrabutylammonium bromide) suppress this side reaction .

Data Contradiction Analysis

Reported discrepancies in halogenation efficiency (e.g., bromination at C5 vs. C4) may stem from:

- Substituent Effects : Electron-donating/withdrawing groups on the oxazole ring alter halogenation regiochemistry. Use X-ray crystallography (e.g., SHELXL refinement ) to confirm product structures.

- Reaction Monitoring : Real-time analysis via TLC or in situ IR can resolve ambiguities in reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.